Linaclotide is derived from a natural peptide sequence and belongs to the class of therapeutic peptides. It has been approved by regulatory authorities such as the Food and Drug Administration and the European Medicines Agency for clinical use. The acylated variant is classified under modified peptides, which are designed to improve pharmacokinetic properties compared to their unmodified counterparts.
The synthesis of Acylated Linaclotide involves several sophisticated techniques. A notable method includes:
Acylated Linaclotide retains the core structure of Linaclotide but includes additional acyl groups that modify its physicochemical properties. The molecular formula reflects these modifications, with an emphasis on the arrangement of disulfide bonds crucial for its biological activity.
Acylated Linaclotide undergoes several key reactions:
Understanding these reactions is critical for developing stable formulations that maintain therapeutic efficacy.
Acylated Linaclotide functions by activating guanylate cyclase type-C receptors located on the intestinal epithelium. This activation leads to increased intracellular cyclic guanosine monophosphate levels, resulting in:
The mechanism underscores its role in alleviating symptoms associated with gastrointestinal disorders.
Acylated Linaclotide exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and therapeutic efficacy.
Acylated Linaclotide has significant applications in both clinical settings and research:
The ongoing research into its efficacy and safety continues to expand its potential applications in therapeutics beyond current indications.
Traditional SPPS for linaclotide employs Fmoc-strategy assembly on resins like Wang resin, with cysteine residues protected by acid-labile groups (e.g., 4-methoxytrityl, Mmt). Recent innovations include microwave-assisted coupling and pyrrolidine-based deprotection, which reduce reaction times from hours to minutes. The "total wash elimination" approach eliminates solvent-intensive washing steps by using volatile pyrrolidine (b.p. 87°C) instead of piperidine. Bulk evaporation at 80–110°C, coupled with nitrogen flushing, removes >99% of residual base, reducing waste by 95% and minimizing deletion/insertion side products [9]. For acylated derivatives, low-resin substitution (0.2–0.3 mmol/g) improves acylation efficiency by reducing steric hindrance during amino acid coupling [4] [9].
Table 1: SPPS Parameters for Linaclotide Analog Synthesis
Parameter | Standard Protocol | Optimized Protocol |
---|---|---|
Deprotection Base | 20% Piperidine (10–20 eq) | 5% Pyrrolidine (3–5 eq) |
Wash Volume per Cycle | ~50 mL/g resin | 0 mL (wash-free) |
Coupling Time | 60 min | 10–15 min (microwave) |
Overall Yield (14-mer) | 60–70% | 85–90% |
Acylation targets solvent-exposed residues: Tyr⁷, Tyr¹⁴, and Lys¹⁰. Nε-acylation of Lys¹⁰ uses orthogonally protected Fmoc-Lys(ivDde)-OH, where ivDde is selectively removed with hydrazine post-SPPS. This enables carbodiimide-mediated coupling of fatty acids (e.g., C₁₄–C₁₈ chains) without disrupting disulfide bonds [3]. For tyrosine, in-solution acylation employs tert-butyloxycarbonyl (Boc) protection of peptide N-termini, followed by esterification with pentafluorophenyl esters. Acylated derivatives show:
The Cys¹-Cys⁶, Cys²-Cys¹⁰, and Cys⁵-Cys¹³ disulfide bonds constrain linaclotide into a β-sheet-rich topology. Orthogonal protection with Mmt (Cys¹/Cys⁶), Dpm (Cys²/Cys¹⁰), and o-NBn (Cys⁵/Cys¹³) allows sequential deprotection/oxidation:
Table 2: Disulfide Bond Modification Strategies
Modification Type | Functional Change | cGMP EC₅₀ (nM) | SIF Half-life |
---|---|---|---|
Native (Cys-Cys) | Baseline | 3.7 ± 0.5 | 48 min |
Diselenide (Sec-Sec) | Redox resistance | 5.0 ± 0.6 | >8 h |
Lanthionine (Thioether) | Non-reducible linkage | 104.1 ± 21.6 | >8 h |
C-terminal modifications are critical since intestinal carboxypeptidases cleave Tyr¹⁴, generating active metabolite MM-419447. Strategies include:
Table 3: Metabolic Stability of Linaclotide Analogues
Modification | Protease Resistance | GC-C EC₅₀ (nM) | GI Half-life |
---|---|---|---|
Native Linaclotide | Low (Tyr¹⁴ cleavage) | 3.7 ± 0.5 | 48 min |
[desTyr¹⁴]-NH₂ | High (no C-term charge) | 33.7 ± 5.7 | >8 h |
[d-Tyr¹⁴] | Chymotrypsin resistance | 16.5 ± 5.8 | >8 h |
C₁₆-Acyl-Lys¹⁰ | Enhanced luminal retention | 1.5 ± 0.3 | >4 h |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: